molecular formula C8H8F3NO B13005613 (5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanol

(5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanol

Cat. No.: B13005613
M. Wt: 191.15 g/mol
InChI Key: RTGSLVAZDXROOJ-UHFFFAOYSA-N
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Description

(5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanol is an organic compound with the molecular formula C8H8F3NO. It is a derivative of pyridine, characterized by the presence of a trifluoromethyl group and a hydroxymethyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 5-methyl-3-(trifluoromethyl)pyridine with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to target proteins and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

[5-methyl-3-(trifluoromethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C8H8F3NO/c1-5-2-6(8(9,10)11)7(4-13)12-3-5/h2-3,13H,4H2,1H3

InChI Key

RTGSLVAZDXROOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)CO)C(F)(F)F

Origin of Product

United States

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